molecular formula C12H20O6 B12110068 6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

Cat. No.: B12110068
M. Wt: 260.28 g/mol
InChI Key: MCSDNQQRTODLOX-UHFFFAOYSA-N
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Description

This compound belongs to the furo[3,4-d][1,3]dioxole family, characterized by a bicyclic ring system fused with a dioxolane moiety.

Properties

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

InChI

InChI=1S/C12H20O6/c1-11(2,14-5)15-6-7-8-9(10(13)16-7)18-12(3,4)17-8/h7-9H,6H2,1-5H3

InChI Key

MCSDNQQRTODLOX-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(=O)C2O1)COC(C)(C)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-(1-Methoxy-1-Methylethyl)-2,3-O-(1-Methylethylidene)-D-ribonic Acid gamma-Lactone typically involves multi-step organic reactions. The starting materials are often simple sugars or sugar derivatives, which undergo a series of protection, oxidation, and cyclization reactions to form the desired lactone structure. Common reagents used in these reactions include methanol, isopropyl alcohol, and various acids and bases to facilitate the formation of the methoxy and methylethylidene groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.

Chemical Reactions Analysis

Types of Reactions

5-O-(1-Methoxy-1-Methylethyl)-2,3-O-(1-Methylethylidene)-D-ribonic Acid gamma-Lactone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

    Substitution: The methoxy and methylethylidene groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 5-O-(1-Methoxy-1-Methylethyl)-2,3-O-(1-Methylethylidene)-D-ribonic Acid gamma-Lactone is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to mimic certain natural substrates, making it useful in enzyme assays and inhibitor studies.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. For example, modifications to the lactone ring or functional groups might yield compounds with anti-inflammatory or anticancer activities.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals or as a precursor for pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 5-O-(1-Methoxy-1-Methylethyl)-2,3-O-(1-Methylethylidene)-D-ribonic Acid gamma-Lactone exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share core furo[3,4-d][1,3]dioxole frameworks but differ in substituents and functional groups:

Compound Name Molecular Formula Key Substituents Synthesis Highlights Potential Applications
Target Compound C₁₂H₁₈O₆ 6-(2-methoxypropan-2-yloxymethyl), 2,2-dimethyl Not explicitly described in evidence Intermediate, chiral synthesis
3-((3aR,6S,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-methylcyclohexan-1-one (108b) C₁₇H₂₄O₆ Methoxy, methylcyclohexanone Ir-catalyzed photoredox reaction in DMF Bioactive tricyclic compounds
(3aR,6R,6aR)-6-(Hydroxymethyl)spiro[...]-4-one C₁₁H₁₆O₅ Hydroxymethyl, spiro-cyclohexane Not detailed Chemical intermediate
[4-(6-Aminopurin-9-yl)-2-phenyl-...]methanol C₁₇H₁₇N₅O₄ Aminopurinyl, phenyl Not detailed Nucleoside analogs, antiviral agents
Key Observations:

Substituent Effects: The target compound’s 2-methoxypropan-2-yloxymethyl group enhances lipophilicity compared to the hydroxymethyl group in , which may improve membrane permeability but reduce aqueous solubility. The aminopurinyl group in introduces hydrogen-bonding capabilities, likely enabling interactions with biological targets like enzymes or nucleic acids, unlike the target compound’s ether-based substituents.

Synthetic Methods :

  • Compound 108b employs an iridium photoredox catalyst in DMF, suggesting advanced catalytic strategies for similar frameworks. The target compound may require analogous conditions for functionalization.

Reactivity :

  • The hydroxymethyl group in is prone to oxidation or esterification, whereas the methoxypropan-2-yloxymethyl group in the target compound is more stable due to its ether linkage.

Biological Activity

The compound “6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one” is a synthetic organic molecule that may exhibit various biological activities due to its structural features. Compounds with similar furodioxole frameworks have been studied for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Structural Characteristics

The structure of the compound includes:

  • Furodioxole ring system : This moiety is known for its diverse biological activities.
  • Methoxypropan moiety : The presence of methoxy groups can enhance lipophilicity and bioavailability.
  • Dihydro structure : This feature may influence the compound's reactivity and interaction with biological targets.

Anticancer Activity

Furodioxole derivatives have been investigated for their anticancer properties. For instance, studies on related compounds have demonstrated:

  • Inhibition of cancer cell proliferation : Compounds similar to the one have shown effectiveness against various cancer cell lines such as A-549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating potent activity .
  • Mechanisms of action : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Antioxidant Activity

Many furodioxole derivatives possess antioxidant properties:

  • DPPH radical scavenging : Similar compounds have exhibited significant radical-scavenging activity, which is crucial for preventing oxidative stress-related diseases .
  • Cellular protection : The antioxidant activity contributes to protecting cells from damage caused by reactive oxygen species (ROS).

Anti-inflammatory Properties

Research indicates that some furodioxole derivatives can modulate inflammatory responses:

  • Cytokine inhibition : These compounds may reduce the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
  • Mechanistic insights : The inhibition of signaling pathways involved in inflammation (such as NF-kB) has been observed in related studies.

Antimicrobial Activity

The potential antimicrobial effects of furodioxole derivatives are also noteworthy:

  • Bacterial inhibition : Some studies suggest that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents.
  • Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

A study evaluated a series of furodioxole derivatives for their anticancer activity. The findings indicated that certain modifications in the structure significantly enhanced their potency against A-549 lung cancer cells. Compounds exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL, comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antioxidant Properties

In another investigation focusing on antioxidant capacity, several furodioxole derivatives were tested using DPPH assays. Results showed that some compounds demonstrated radical scavenging abilities similar to ascorbic acid at concentrations of 100 μg/mL, indicating their potential application in nutraceuticals aimed at oxidative stress mitigation .

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